d-Alanyl-l-histidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1 |
InChI Key |
XZWXFWBHYRFLEF-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Origin of Product |
United States |
Stereocontrolled Synthetic Strategies for D Alanyl L Histidine
Chemical Synthesis Methodologies
Chemical synthesis provides robust and versatile routes to d-Alanyl-l-histidine, with significant efforts focused on optimizing reaction conditions to ensure the correct stereochemical outcome.
Solid-Phase Peptide Synthesis (SPPS) Optimization for Diastereoselective Coupling
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. youtube.com The synthesis of this compound via SPPS involves the attachment of the C-terminal amino acid, L-histidine, to a resin, followed by the coupling of N-protected d-alanine (B559566). youtube.com The choice of protecting groups, coupling reagents, and reaction conditions is critical to prevent racemization and ensure high diastereoselectivity.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for the α-amino group of the incoming d-alanine due to its base-lability, which allows for mild deprotection conditions that minimize racemization. nih.govnih.gov However, the imidazole (B134444) side chain of histidine can act as a nucleophile if unprotected, leading to side reactions. nih.gov Therefore, protecting the imidazole group, for instance with a trityl (Trt) group, is crucial. scielo.br
Various coupling reagents have been employed to facilitate the amide bond formation. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can lead to the formation of N-acylurea byproducts. youtube.com More advanced reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are often preferred as they can suppress racemization and improve coupling efficiency. scielo.br
Table 1: Key Parameters in SPPS for this compound
| Parameter | Common Choice | Rationale |
| Solid Support | Trityl chloride resin | Allows for mild cleavage of the final peptide. scielo.br |
| Nα-Protection (d-Alanine) | Fmoc | Base-labile, minimizing racemization during deprotection. nih.govnih.gov |
| Side-Chain Protection (L-Histidine) | Trityl (Trt) | Prevents side reactions involving the imidazole ring. scielo.br |
| Coupling Reagent | TBTU | High efficiency and suppression of racemization. scielo.br |
Solution-Phase Synthesis with Emphasis on Chiral Control
Solution-phase synthesis offers an alternative to SPPS and can be advantageous for large-scale production. However, maintaining chiral integrity throughout the multiple steps is a significant challenge. The synthesis of this compound in solution requires careful selection of protecting groups and coupling methods to avoid racemization of either amino acid.
The synthesis typically begins with the protection of the amino and carboxyl groups of both d-alanine and L-histidine that are not involved in the peptide bond formation. The imidazole side chain of L-histidine must also be protected. The coupling of the protected amino acids is then carried out using a reagent that minimizes racemization. Subsequent deprotection steps must also be performed under mild conditions to preserve the stereochemistry of the final dipeptide.
Development of Novel Enantioselective and Diastereoselective Catalytic Reactions
Research into novel catalytic methods aims to achieve high levels of stereocontrol in peptide synthesis. While specific catalytic reactions for the direct synthesis of this compound are not extensively documented, broader developments in enantioselective and diastereoselective catalysis are relevant. For instance, the development of chiral catalysts for the asymmetric synthesis of amino acids and for peptide coupling reactions holds promise for the efficient synthesis of stereochemically pure dipeptides. nih.govmdpi.comresearchgate.net These methods often involve the use of chiral ligands complexed to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of d-amino acid-containing peptides. These approaches leverage the specificity of enzymes to control the formation of the desired stereoisomer.
Identification and Engineering of Enzymes for d-Amino Acid Incorporation (e.g., D-Alanine Ligases, Peptide Synthetases)
Nature has evolved enzymes capable of incorporating D-amino acids into peptides. nih.gov The identification and engineering of these enzymes are key to developing efficient biocatalytic routes to this compound.
D-Alanine Ligases (Ddl): These enzymes are essential for bacterial cell wall biosynthesis, where they catalyze the formation of a d-alanyl-d-alanine (B1587853) dipeptide. nih.govwikipedia.orgnih.gov Ddl enzymes belong to the ATP-grasp superfamily and utilize ATP to activate the first d-alanine molecule, which then reacts with a second d-alanine to form the dipeptide. nih.gov While their natural function is to ligate two d-alanine molecules, research has explored their potential for synthesizing other d-amino acid-containing dipeptides. nih.gov Genetic engineering of Ddl could potentially broaden its substrate specificity to accept L-histidine as the second amino acid, enabling the direct synthesis of this compound.
Nonribosomal Peptide Synthetases (NRPSs): NRPSs are large, multi-domain enzymes that synthesize a wide variety of peptides, including those containing D-amino acids. nih.gov Some NRPSs contain epimerization domains that can convert an L-amino acid to a D-amino acid before incorporating it into the growing peptide chain. nih.gov By understanding and harnessing the mechanisms of these enzymes, it may be possible to design novel biocatalysts for the synthesis of this compound.
Chemoenzymatic Strategies for Dipeptide Formation
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. rsc.org In the context of this compound synthesis, a chemoenzymatic approach could involve the enzymatic synthesis of a key chiral intermediate, which is then used in a subsequent chemical coupling step. For example, an enzyme could be used to produce d-alanine with high enantiopurity, which is then used in a solution-phase or solid-phase synthesis with L-histidine. Alternatively, an enzymatic ligation step could be used to couple chemically synthesized and protected amino acid precursors.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | High purity of final product, automation is possible. scielo.br | Potential for racemization, use of harsh chemicals. |
| Solution-Phase Synthesis | Scalable for large-scale production. | Requires multiple protection/deprotection steps, risk of racemization. |
| Biocatalytic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme stability and substrate specificity can be limiting. |
| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Can be complex to design and optimize. |
Substrate Specificity and Reaction Kinetics in Enzymatic Formation of this compound
The enzymatic synthesis of dipeptides offers a green alternative to chemical methods, often proceeding with high stereospecificity. However, the formation of a mixed stereoisomer dipeptide like this compound presents significant enzymatic challenges due to the strict substrate specificities of the relevant ligases.
The primary enzyme responsible for synthesizing histidine-containing dipeptides in vivo is carnosine synthase (EC 6.3.2.11). wikipedia.org This enzyme catalyzes the ATP-dependent ligation of β-alanine and L-histidine to form carnosine (β-alanyl-L-histidine). nih.gov While carnosine synthase has some substrate promiscuity, its specificity is highly constrained, making it unsuitable for the synthesis of this compound.
Substrate Specificity of Carnosine Synthase:
Specificity for the N-terminal Amino Acid: Kinetic studies have demonstrated that carnosine synthase has a strong preference for β-amino acids, particularly β-alanine. rsc.org It does not effectively utilize α-amino acids such as L-alanine or glycine. rsc.org This specificity for the β-amino group means that D-alanine, an α-amino acid, is not a recognized substrate for ligation.
Specificity for the C-terminal Amino Acid: The enzyme is highly specific for L-histidine at the C-terminal position. It does not accept D-histidine as a substrate. rsc.org While it can ligate β-alanine to other L-amino acids like ornithine and lysine, this occurs with significantly lower catalytic efficiency compared to L-histidine. nih.gov
The kinetic parameters for human carnosine synthase highlight its substrate preferences. The enzyme displays a much higher catalytic efficiency (kcat/Km) for the synthesis of carnosine compared to other dipeptides. This efficiency is orders of magnitude greater than any detectable activity with α-amino acids.
| Enzyme | N-terminal Substrate | C-terminal Substrate | Relative Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Human Carnosine Synthase | β-Alanine | L-Histidine | 100% (Reference) |
| γ-Aminobutyric acid (GABA) | L-Histidine | ~4% | |
| β-Alanine | L-Lysine | ~2% | |
| D-Alanine / L-Alanine | L-Histidine | No significant activity reported |
Another class of enzymes, D-alanine-D-alanine ligases (Ddl), are involved in bacterial cell wall synthesis and specialize in forming dipeptides from D-amino acids. nih.gov These enzymes exhibit strict stereospecificity for D-amino acids at both the N-terminal and C-terminal positions. tandfonline.com While mutagenesis studies have been performed to broaden their substrate scope, wild-type Ddl enzymes would not recognize or utilize L-histidine as a substrate. tandfonline.com
Investigating the Biosynthesis and Metabolism of D Alanyl L Histidine Precursors and Analogs
Biosynthesis of L-Histidine: Canonical Pathways and Regulatory Mechanisms
L-histidine is an essential amino acid synthesized in bacteria, archaea, lower eukaryotes, and plants through a well-conserved, yet energetically expensive, unbranched pathway. mdpi.comfrontiersin.org This pathway converts phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine over ten enzymatic reactions. mdpi.com The process has been extensively studied in model organisms like Escherichia coli and Salmonella enterica serovar Typhimurium, where the genes encoding the biosynthetic enzymes are typically organized into a single operon (his operon). ontosight.aiacs.org
The biosynthesis begins with the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyltransferase (HisG). mdpi.com This initial step is a critical regulatory point in the pathway. ontosight.ai The subsequent reactions involve a series of transformations including hydrolysis, ring opening, isomerization, and cyclization, which ultimately form the imidazole (B134444) ring characteristic of histidine. researchgate.netnih.gov A key intermediate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), links histidine biosynthesis to the de novo purine (B94841) biosynthetic pathway. frontiersin.org The final two steps are catalyzed by the bifunctional enzyme L-histidinol dehydrogenase (HisD), which performs a sequential NAD-dependent oxidation of L-histidinol to L-histidinaldehyde and then to L-histidine. frontiersin.orgontosight.ai
Regulation of the histidine pathway is tightly controlled to conserve cellular resources. The primary mechanism is feedback inhibition, where the end product, L-histidine, allosterically inhibits the activity of the first enzyme, ATP-phosphoribosyltransferase (HisG). biorxiv.orgontosight.ai This inhibition can be synergistic with other molecules like AMP and ADP, reflecting the cell's energy status. nih.govproteopedia.org In many bacteria, a second layer of regulation occurs at the transcriptional level through a mechanism called attenuation. frontiersin.orgnih.gov The his operon contains a leader sequence with multiple histidine codons. researchgate.netelifesciences.org When histidyl-tRNA levels are high, translation of this leader sequence proceeds smoothly, leading to the formation of a terminator structure that halts transcription of the downstream structural genes. researchgate.netelifesciences.org Conversely, low levels of charged histidyl-tRNA cause the ribosome to stall, allowing an alternative antiterminator structure to form, thus permitting transcription of the enzymes needed for histidine synthesis. researchgate.net
Table 1: Key Enzymes in L-Histidine Biosynthesis This table is generated based on data from multiple sources.
| Gene | Enzyme Name | Function in Pathway |
| hisG | ATP-phosphoribosyltransferase | Catalyzes the first committed step: condensation of ATP and PRPP. mdpi.com |
| hisE | Phosphoribosyl-ATP pyrophosphatase | Catalyzes the second step of the pathway. frontiersin.org |
| hisI | Phosphoribosyl-AMP cyclohydrolase | Catalyzes the third step of the pathway. frontiersin.org |
| hisA | Phosphoribosylformimino-5-aminoimidazole carboxamide ribotide isomerase | Catalyzes the fourth step of histidine biosynthesis. nih.govresearchgate.net |
| hisF | Cyclase | Part of the imidazole-glycerol-phosphate synthase complex that produces imidazole-glycerol-phosphate. frontiersin.orgresearchgate.net |
| hisH | Amidotransferase | Part of the imidazole-glycerol-phosphate synthase complex, provides ammonia. ontosight.ai |
| hisB | Histidinol-phosphate phosphatase / Imidazoleglycerol-phosphate dehydratase | A bifunctional enzyme catalyzing the sixth and eighth steps. frontiersin.org |
| hisC | Histidinol-phosphate aminotransferase | Catalyzes the transamination of imidazole acetol-phosphate to L-histidinol phosphate. mdpi.com |
| hisD | L-histidinol dehydrogenase | A bifunctional enzyme catalyzing the final two steps: oxidation of L-histidinol to L-histidinaldehyde and then to L-histidine. frontiersin.orgontosight.ai |
Biological Formation and Turnover of D-Alanine (B559566) in Diverse Organisms
D-alanine, an enantiomer of the proteinogenic L-alanine, is a crucial component of the bacterial cell wall, but is generally absent in higher organisms. ontosight.aibiorxiv.org Its primary role is in the synthesis of peptidoglycan, the rigid polymer that provides structural integrity to the bacterial cell envelope. ontosight.aibiorxiv.org D-alanine is typically found in the terminal positions of the pentapeptide side chains of peptidoglycan, forming a D-alanyl-D-alanine (B1587853) dipeptide that is essential for the cross-linking reactions catalyzed by transpeptidases. researchgate.netontosight.ai
The main route for D-alanine synthesis in bacteria is the racemization of L-alanine. ontosight.ai This reversible conversion is catalyzed by the enzyme alanine (B10760859) racemase (Alr), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. ontosight.aiproteopedia.orgresearchgate.net Bacteria often possess at least two types of alanine racemases: a biosynthetic racemase (often encoded by alr) that functions in cell wall synthesis, and a catabolic racemase (encoded by dadX) which is involved in the degradation of L-alanine. ontosight.ainih.gov The catabolic racemase converts L-alanine to D-alanine, which is then oxidatively deaminated. researchgate.net
The turnover of D-alanine is linked to both its synthesis and degradation, as well as its release during peptidoglycan remodeling. nih.gov Degradation is primarily handled by the enzyme D-amino acid dehydrogenase (DadA), which converts D-alanine to pyruvate (B1213749) and ammonia, allowing it to enter central metabolism. ontosight.ainih.gov This process is part of the L-alanine catabolism pathway in some bacteria. researchgate.net In many Gram-positive bacteria, D-alanine is also incorporated into teichoic and lipoteichoic acids, further highlighting its importance in the cell envelope. biorxiv.orgresearchgate.net The balance between synthesis by alanine racemase and degradation by D-amino acid dehydrogenase is critical for maintaining the necessary pool of D-alanine for cell wall construction while preventing toxic accumulation. ontosight.ainih.gov Some bacteria also possess specific transport systems, such as the YtnA (DatA) permease in Bacillus subtilis, for the assimilation of D-alanine from the environment, which is often released during cell wall turnover. biorxiv.org
Table 2: Key Enzymes in D-Alanine Metabolism This table is generated based on data from multiple sources.
| Gene | Enzyme Name | Function |
| alr | Alanine Racemase (biosynthetic) | Catalyzes the conversion of L-alanine to D-alanine for peptidoglycan synthesis. nih.govtandfonline.com |
| dadX | Alanine Racemase (catabolic) | Catalyzes the conversion of L-alanine to D-alanine for catabolic purposes. ontosight.ainih.gov |
| ddl | D-alanine-D-alanine ligase | Catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. researchgate.netmdpi.com |
| dadA | D-amino acid dehydrogenase | Catalyzes the oxidative deamination of D-alanine to pyruvate and ammonia. ontosight.ainih.gov |
| dat | D-amino acid transaminase | Catalyzes the interconversion of D-alanine and 2-oxoglutarate to pyruvate and D-glutamate in some bacteria. researchgate.net |
Enzymatic Systems Involved in D-Amino Acid Ligation to L-Amino Acids in Peptides
The formation of a peptide bond between a D-amino acid and an L-amino acid is an unconventional process, as ribosomal protein synthesis is strictly limited to L-amino acids. Specialized enzymatic systems are required for such ligations.
A primary example of D-amino acid ligation occurs in bacterial peptidoglycan synthesis, where D-alanine-D-alanine ligase (Ddl) creates the D-Ala-D-Ala dipeptide. researchgate.netmdpi.com This enzyme is part of the ATP-grasp superfamily and catalyzes the ATP-dependent formation of the dipeptide, which is then added to the UDP-MurNAc-tripeptide intermediate. researchgate.netmdpi.com While Ddl enzymes typically have high specificity for D-alanine, some have been shown to exhibit broader substrate specificity, accepting other D-amino acids and even glycine. researchgate.net
The incorporation of this D-Ala-D-Ala moiety into the growing peptidoglycan chain and the subsequent cross-linking reactions are mediated by transpeptidases. DD-transpeptidases (also known as penicillin-binding proteins or PBPs) catalyze the formation of a 4→3 cross-link by cleaving the terminal D-alanine from a donor pentapeptide and forming a peptide bond with an amino group on an adjacent acceptor peptide. wikipedia.org
More relevant to the formation of a D-Ala-L-X peptide bond are the L,D-transpeptidases (LDTs). These enzymes catalyze the formation of 3→3 cross-links in the peptidoglycan of some bacteria, such as Mycobacterium tuberculosis. acs.orgnih.gov LDTs cleave the bond between the third (often an L-amino acid) and fourth (D-alanine) residues of a tetrapeptide donor stem and form a new peptide bond with an acceptor stem. nih.govdiva-portal.org This demonstrates an enzymatic capacity to recognize a peptide ending in a D-amino acid and ligate it to another amino acid.
Beyond peptidoglycan synthesis, other enzymatic systems can ligate amino acids to peptides. Peptide-aminoacyl-tRNA ligases (PEARLs) are a class of enzymes that use aminoacyl-tRNA as a donor to attach an amino acid to the C-terminus of a peptide substrate in an ATP-dependent manner. pnas.org While research is ongoing, the substrate specificity of these enzymes could potentially accommodate D-aminoacyl-tRNAs under certain conditions. The cell, however, has quality control mechanisms like D-aminoacyl-tRNA deacylase (DTD), which hydrolyzes D-amino acids mistakenly attached to tRNAs, preventing their entry into the translational machinery. nih.govnih.govebi.ac.uk
Furthermore, certain proteases, when used in reverse under specific chemoenzymatic synthesis conditions, can catalyze peptide bond formation. While most proteases are specific for L-amino acids, D-amino acid specific proteases, such as alkaline D-peptidase (ADP) from Bacillus cereus, have been identified and used for the ligation of L-peptides, showcasing the potential for enzymes to handle D-amino acid substrates in ligation reactions. nih.govrsc.org
Potential Metabolic Fates and Enzymatic Degradation Pathways of d-Alanyl-L-Histidine
The metabolic breakdown of a dipeptide like this compound would likely involve peptidases with specific stereochemical and substrate preferences. The presence of both a D-amino acid at the N-terminus and an L-histidine at the C-terminus suggests that multiple types of enzymes could be involved in its degradation.
One major class of enzymes relevant to the degradation of histidine-containing dipeptides is the carnosinases. mdpi.com In humans, there are two main types: carnosinase 1 (CN1), also known as serum carnosinase, and carnosinase 2 (CN2), a cytosolic non-specific dipeptidase. researchgate.netnih.gov CN1 exhibits a narrow substrate specificity, primarily hydrolyzing Xaa-His dipeptides, with a strong preference for carnosine (β-Alanyl-L-Histidine) and homocarnosine (B1673341). researchgate.netrndsystems.com The hydrolysis rate for other dipeptides with a C-terminal histidine is generally faster than for those with other C-terminal amino acids. mdpi.com While its primary substrates contain β-alanine or GABA, it also shows activity towards Ala-His. researchgate.netnih.gov The stereospecificity of CN1 regarding the N-terminal amino acid has not been extensively detailed for a D-isomer like D-alanine, but its specificity for the L-histidine C-terminus makes it a candidate for hydrolyzing this compound. CN2 has a broader substrate specificity but hydrolyzes carnosine poorly at physiological pH and does not hydrolyze homocarnosine at all. researchgate.netnih.gov
Another potential degradation pathway involves D-aminopeptidases (DAPs). These enzymes specifically catalyze the cleavage of an N-terminal D-amino acid from a peptide. uniprot.orgwikipedia.org D-aminopeptidases from various bacterial sources show a preference for peptides with D-alanine, D-serine, or D-threonine at the N-terminus. uniprot.orgwikipedia.org For example, D-aminopeptidase from Bacillus subtilis (DppA) and Brucella abortus (Dap) can hydrolyze peptides with N-terminal D-alanine. uniprot.orguniprot.org Therefore, a D-aminopeptidase could cleave this compound into D-alanine and L-histidine. Following this initial cleavage, the resulting free D-alanine could be converted to pyruvate by D-amino acid dehydrogenase, and L-histidine would enter its standard catabolic pathway. ontosight.ainih.gov In contrast, standard L-aminopeptidases display broad substrate specificity but are generally inactive towards peptides with an N-terminal D-amino acid. researchgate.netwikipedia.org
The combined action of these enzyme classes presents the most plausible routes for the metabolism of this compound. Carnosinases could potentially hydrolyze the dipeptide directly, while D-aminopeptidases could cleave the N-terminal D-alanine, releasing the constituent amino acids for further catabolism.
Table 3: Potential Enzymes in the Degradation of this compound This table is generated based on data from multiple sources.
| Enzyme Class | Example Enzyme(s) | Potential Action on this compound |
| Carnosinase | Carnosinase 1 (CN1) | Hydrolysis of the peptide bond, releasing D-alanine and L-histidine, based on its specificity for Xaa-His dipeptides. nih.govrndsystems.com |
| D-Aminopeptidase | D-aminopeptidase (DAP/DppA) | Cleavage of the N-terminal D-alanine, releasing free D-alanine and L-histidine. uniprot.orgwikipedia.orguniprot.org |
Elucidating the Molecular Mechanisms and Biological Roles of D Alanyl L Histidine
Chelation Chemistry and Metal Ion Complexation
Histidine-containing peptides are well-known for their ability to chelate metal ions, a property conferred by the multiple potential coordination sites: the amino group, the peptide backbone, the carboxylate group, and, crucially, the imidazole (B134444) ring of the histidine residue. nih.govphysiology.orgmdpi.com These dipeptides play a role in the homeostasis and transport of essential trace metals.
Histidine and its dipeptides form stable complexes with a variety of divalent and trivalent metal cations, including copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)). nih.govresearchgate.netmdpi.com The imidazole ring is a particularly effective ligand for these metals. The coordination chemistry of these complexes can be intricate, involving multiple donor atoms from the dipeptide.
Copper (II): Cu(II) complexes with histidine-containing peptides have been studied extensively. With carnosine, crystal structures show that the complex can exist as a dimer where each Cu(II) ion is coordinated by the terminal amino nitrogen, the deprotonated amide nitrogen, a carboxylate oxygen from one peptide molecule, and the N-3 nitrogen of the imidazole ring from a second peptide molecule. rsc.org This creates a stable, five-coordinate structure.
Zinc (II): Zinc is a critical cofactor for carnosinase, the enzyme that degrades carnosine. mdpi.com Zn(II) complexation with histidine peptides typically involves the imidazole and amino nitrogens, and depending on the pH, the carboxylate oxygen. researchgate.net
Iron (III): The imidazole ring of histidine is also a key player in the chelation of iron, which can help mitigate iron-driven oxidative stress. capes.gov.br Dinitrosyl-iron complexes can form with the histidine ligands of carnosine. mdpi.com
For d-Alanyl-L-histidine, the presence of the L-histidine residue ensures it retains this potent metal-chelating ability. The primary binding sites—the L-histidine imidazole ring, the terminal amino group, and the carboxylate—are all present.
Table 2: Potential Coordination Sites of this compound with Metal Ions
| Metal Ion | Potential Donor Atoms from this compound | Likely Coordination Geometry | Citations (based on related compounds) |
|---|---|---|---|
| Cu(II) | Amino nitrogen, Amide nitrogen (deprotonated), Carboxylate oxygen, Imidazole nitrogen | Distorted Square Pyramidal / Octahedral | researchgate.netrsc.orgresearchgate.net |
| Zn(II) | Amino nitrogen, Imidazole nitrogen, Carboxylate oxygen | Tetrahedral / Octahedral | researchgate.netmdpi.com |
| Fe(III) | Imidazole nitrogen, Carboxylate oxygen, Amino nitrogen | Octahedral | capes.gov.brmdpi.com |
Just as chirality governs interactions with proteins, it also influences the formation, stability, and geometry of metal complexes. The spatial arrangement of the ligand around the central metal ion is affected by the stereochemistry of the ligand's chiral centers. This stereoselectivity arises from differing steric interactions between the amino acid side chains within the complex. nih.gov
Studies on mixed chelate copper(II) complexes have demonstrated that the stability and chromatographic retention of the complexes are dependent on the D or L configuration of the amino acids involved. nih.gov Similarly, dinuclear copper complexes derived from chiral ligands related to histidine show stereoselective effects in binding and subsequent oxidation reactions. rsc.org
For this compound, the D-configuration of the alanine (B10760859) residue will impose specific steric constraints on the resulting metal complex. This will lead to a unique three-dimensional structure, stability constant, and redox potential compared to complexes formed with L-alanyl-L-histidine or D-alanyl-D-histidine. The stability constant (or formation constant) is a key measure of the strength of the metal-ligand interaction, and even small changes in ligand geometry due to chirality can alter this value. numberanalytics.comnih.gov Therefore, the specific D-L chiral combination in this compound is a critical factor in fine-tuning its metal-binding properties.
Modulation of Biochemical Reactions
Histidine-containing dipeptides are recognized as multifunctional molecules that can modulate various biochemical pathways, primarily through pH buffering, antioxidant activity, and anti-glycation effects. physiology.orgaginganddisease.orgkoreamed.org These functions are largely attributed to the imidazole ring of the histidine residue. physiology.org
Because this compound contains L-histidine, it is expected to retain many of these fundamental biochemical roles. The imidazole ring has a pKa value near physiological pH, making it an effective proton buffer, which is crucial in tissues like muscle during intense activity. nih.gov
The antioxidant properties stem from the ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant transition metals like copper and iron. capes.gov.brpnas.orgnih.gov By sequestering these metal ions, the dipeptide can inhibit the Fenton reaction, a major source of highly damaging hydroxyl radicals. The presence of the L-histidine moiety in this compound strongly suggests it would exhibit similar antioxidant and radical-scavenging activities. The resistance of the d-alanyl peptide bond to enzymatic hydrolysis could mean that these protective effects are more prolonged compared to naturally occurring dipeptides that are rapidly degraded.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-Carnosine (B1668453) (β-alanyl-L-histidine) |
| D-Carnosine (β-alanyl-D-histidine) |
| L-Alanyl-L-histidine |
| L-histidine |
| D-histidine |
| D-alanine (B559566) |
| L-alanine |
| β-alanine |
| Copper (II) |
| Zinc (II) |
| Iron (III) |
| L-alanyl-D-histidine |
Enzymatic Inhibition or Activation Mechanisms
The presence of the d-alanine moiety in this compound suggests a potential interaction with enzymes involved in bacterial cell wall synthesis, which characteristically utilize d-amino acids. A primary target in this context is D-alanine:D-alanine ligase (Ddl) , an essential enzyme in the peptidoglycan biosynthesis pathway. Ddl catalyzes the ATP-dependent ligation of two d-alanine molecules to form the d-alanyl-d-alanine (B1587853) dipeptide, a crucial component for cross-linking the bacterial cell wall.
Conversely, in mammalian systems, enzymes are typically specific for L-amino acids. Carnosinases (CN1 and CN2), for example, are metallopeptidases that hydrolyze carnosine (β-alanyl-L -histidine). capes.gov.brmdpi.com The substitution with d-alanine would likely render this compound a poor substrate, and potentially an inhibitor, of these enzymes. Synthetic analogues of carnosine have been shown to act as competitive inhibitors of carnosinase, suggesting a similar mechanism could apply to this compound. researchgate.net
Role in Non-Enzymatic Reactions (e.g., Scavenging of Reactive Species)
A significant body of research on histidine-containing dipeptides, primarily carnosine, highlights their role in non-enzymatic reactions, particularly the quenching of reactive species. d-nb.infonih.govkoreamed.org These properties are largely attributed to the imidazole ring of the histidine residue. mdpi.com It is reasonable to infer that this compound shares some of these capabilities due to the presence of the same L-histidine moiety.
Reactive Carbonyl Species (RCS) Scavenging: Oxidative stress leads to the formation of cytotoxic reactive carbonyl species, such as 4-hydroxy-trans-2-nonenal (HNE), from the peroxidation of lipids and sugars. nih.gov These RCS can modify proteins and lead to the formation of advanced glycation/lipoxidation end products (AGEs/ALEs), contributing to cellular dysfunction. nih.gov Histidine-containing dipeptides can directly detoxify these carbonyls by forming unreactive adducts. nih.govkoreamed.org The nucleophilic imidazole ring of the L-histidine in this compound would be the primary site for this scavenging activity.
Reactive Oxygen Species (ROS) Scavenging: The imidazole ring of histidine can also quench reactive oxygen species. d-nb.infomdpi.com Dipeptides like carnosine have been shown to scavenge peroxyl radicals and singlet oxygen. koreamed.org This antioxidant activity is a direct chemical property of the histidine residue and would therefore be present in this compound.
| Reactive Species | Putative Interaction with this compound | Reference Moiety |
| Reactive Carbonyl Species (RCS) | Adduct formation via the nucleophilic imidazole ring of L-histidine. | L-Histidine |
| Reactive Oxygen Species (ROS) | Direct quenching by the imidazole ring. | L-Histidine |
| Divalent Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation by the imidazole ring and amino group. | L-Histidine |
Contribution to Cellular Homeostasis at the Molecular Level (e.g., Proton Buffering, Redox Balance)
The structure of this compound allows it to contribute to the maintenance of cellular homeostasis through several molecular mechanisms, primarily dictated by the L-histidine component.
Proton Buffering: The imidazole ring of histidine has a pKa value near physiological pH (around 6.0-7.0 depending on the molecular context), making it an excellent biological pH buffer. mdpi.comnih.gov It can accept or donate a proton, thereby resisting changes in intracellular pH. This is a well-documented function for carnosine in muscle tissue, where it buffers the protons produced during anaerobic glycolysis. d-nb.infowikipedia.org this compound, containing the same histidine residue, would inherently possess this physicochemical property and contribute to intracellular buffering capacity. nih.gov
Redox Balance: By scavenging ROS and RCS as described in section 4.3.2, this compound can directly contribute to maintaining cellular redox balance. By neutralizing these damaging electrophiles, the dipeptide helps protect other crucial biomolecules like proteins, lipids, and nucleic acids from oxidative damage. nih.gov This action helps to prevent the cascade of events leading to cellular dysfunction associated with elevated oxidative stress. Furthermore, the ability to chelate transition metal ions like copper and iron is critical for redox homeostasis, as these ions can otherwise participate in Fenton reactions to generate highly reactive hydroxyl radicals. mdpi.com
| Homeostatic Mechanism | Molecular Contribution of this compound | Key Structural Feature |
| Proton Buffering | Accepts/donates protons to stabilize pH. | Imidazole ring of L-histidine |
| Redox Balance | Scavenges ROS and RCS; chelates pro-oxidant metal ions. | Imidazole ring of L-histidine |
Structural Biology and Conformational Dynamics of D Alanyl L Histidine
Advanced Spectroscopic Characterization
Spectroscopy is a cornerstone in the structural analysis of peptides, offering non-destructive ways to probe molecular structure and dynamics in various states.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. copernicus.org For d-Alanyl-L-histidine, NMR provides detailed information at the atomic level. copernicus.org
Key parameters derived from NMR spectra, such as chemical shifts (δ), nuclear Overhauser effects (NOEs), and J-coupling constants, are used to define the peptide's conformational landscape. copernicus.orgchemrxiv.org The chemical shifts of the amide protons are particularly sensitive to the local environment and hydrogen bonding, with greater dispersion in chemical shifts often indicating a more ordered or folded structure. chemrxiv.org The ³JαN coupling constant provides information about the φ (phi) torsion angle, which is a key determinant of the peptide backbone's conformation. chemrxiv.org
Table 1: Illustrative NMR Parameters for Dipeptide Conformational Analysis Note: This table provides typical parameters used in NMR analysis of peptides. Specific values for this compound would require dedicated experimental measurement.
| Parameter | Information Provided | Typical Application |
|---|---|---|
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Electronic environment of nuclei, secondary structure. nih.gov | Identification of amino acid residues and assessment of secondary structure propensity. nih.gov |
| J-Coupling Constants (e.g., ³JαN) | Dihedral angles (e.g., φ). chemrxiv.org | Determination of backbone torsion angles. chemrxiv.org |
Mass spectrometry (MS) is an essential tool for determining the precise molecular weight and sequence of peptides. nist.gov For this compound, high-resolution MS can confirm its elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. biorxiv.orgbiorxiv.org In an MS/MS experiment, the protonated molecule (precursor ion) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal information about the peptide's sequence. The fragmentation patterns, particularly the generation of b- and y-ions from cleavage of the peptide bond, confirm the connectivity of the amino acid residues. nist.gov
Differentiating between isomers, such as this compound and L-Alanyl-L-histidine, by MS alone is challenging as they have identical masses. However, specialized MS techniques, often coupled with chiral chromatography or by forming diastereomeric complexes, can be used for isomeric differentiation. nist.gov Furthermore, techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can provide insights into the conformational dynamics and solvent accessibility of the peptide. semanticscholar.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value/Observation | Significance |
|---|---|---|
| Monoisotopic Mass | 226.1117 g/mol | Confirms the elemental formula C₉H₁₄N₄O₃. |
| Protonated Molecule [M+H]⁺ | m/z 227.1195 | The precursor ion typically observed in positive ion mode ESI-MS. |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. psu.edursc.org It is highly sensitive to the chiral nature of molecules and the secondary structure of peptides and proteins. nih.gov
For this compound, the presence of two chiral centers (one D and one L) results in a unique CD spectrum. This spectrum serves as a fingerprint for its specific stereochemistry and can be used to distinguish it from other diastereomers (e.g., L-Alanyl-L-histidine or d-Alanyl-d-histidine). rsc.orgru.nl The CD signal in the far-UV region (typically 190-250 nm) is dominated by the peptide bond and can provide information on the local conformation. While dipeptides are too short to form stable secondary structures like α-helices or β-sheets, their CD spectra can indicate preferences for certain turn-like or extended conformations. psu.edu
CD spectroscopy is also a valuable tool for studying the interaction of this compound with other molecules, such as metal ions, as coordination can induce significant changes in the CD spectrum, reflecting conformational shifts upon binding. psu.edursc.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for analyzing the peptide bond and other functional groups within this compound. researchgate.net
The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and Amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) in the FTIR spectrum are particularly informative about the peptide backbone conformation and hydrogen bonding status. nih.gov Raman spectroscopy, which is complementary to FTIR, is especially sensitive to the vibrations of non-polar groups and the imidazole (B134444) ring of the histidine residue. curtin.edu.au
Studying these vibrational bands can reveal subtle structural details. For instance, shifts in the Amide I frequency can indicate changes in the peptide bond's environment and hydrogen-bonding interactions. nih.gov These techniques can be applied to the dipeptide in solid form or in solution, providing a comprehensive picture of its vibrational and, by extension, structural properties. curtin.edu.aucapes.gov.br
X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound Complexes
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structures of large macromolecular complexes in a near-native, hydrated state. nibn.co.ilfrontiersin.org While cryo-EM is typically used for much larger molecules than a dipeptide, it is a powerful method for visualizing how small ligands like this compound bind to their protein targets. lander-lab.comnih.gov For example, cryo-EM structures of amino acid transporters have been solved with substrates like L-alanine bound, revealing the molecular details of the binding pocket and the conformational changes that occur during transport. pdbj.org A similar approach could be used to study the interaction of this compound with its biological partners.
Computational Structural Biology and Molecular Dynamics Simulations
Computational methods are indispensable for complementing experimental data and providing a dynamic view of peptide structures. Molecular dynamics (MD) simulations, in particular, allow for the exploration of the conformational space available to this compound in a simulated aqueous environment. jocpr.comnih.gov
Starting from an initial conformation (which could be derived from crystal data or built in silico), MD simulations calculate the forces between all atoms and use them to predict the molecule's motion over time. acs.org These simulations can reveal preferred conformations, the transitions between them, and the role of water molecules in stabilizing the peptide's structure. nih.gov
For a heterochiral peptide like this compound, MD simulations are crucial for understanding the impact of the D-amino acid on the backbone dihedral angles (φ, ψ) and the side-chain rotamers. nih.gov Studies have shown that rotamer libraries for D-amino acids are not always simple mirror images of their L-counterparts, and their conformational preferences can be influenced by the chirality of neighboring residues. nih.gov These computational insights are vital for predicting how this compound will be recognized by and interact with chiral biological targets like enzymes and receptors. jocpr.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| L-Alanyl-L-histidine |
| d-Alanyl-d-histidine |
| d-Alanine (B559566) |
| L-Alanine |
| L-Histidine |
| Gold(III) |
Prediction of Solution-State Conformations
While specific, high-resolution crystal structures for this compound are not extensively documented in public literature, its conformational preferences in an aqueous environment can be predicted through a combination of computational modeling and spectroscopic techniques applied to analogous peptides. In solution, peptides like this compound exist not as a single static structure, but as a dynamic ensemble of interconverting conformers.
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are primary tools for exploring these possibilities. nih.govresearchgate.net DFT can be used to calculate the relative energies of various potential conformers in both gas and solvent phases, identifying the most stable structures. nih.govresearchgate.net MD simulations, in turn, can model the dynamic behavior of the dipeptide in explicit water, revealing the probability of it adopting certain conformations and the timescales of transitions between them. nih.gov
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful experimental techniques for validating these computational predictions. nih.govtandfonline.com Solution-state NMR can provide atomic-resolution data on the average distances between atoms, which helps in determining the predominant conformations in solution. nih.govresearchgate.net CD spectroscopy is sensitive to the secondary structure of peptides and can distinguish between extended, helical, and turn-like conformations. nii.ac.jp For alanine-containing peptides, studies have shown that the conformational equilibrium is sensitive to the solvent environment; for instance, the polyproline II (PII) conformation, an extended helical structure, is common in water but can shift towards internally hydrogen-bonded turns in less polar solvents. acs.org
Table 1: Potential Solution-State Conformations of this compound and Investigative Methods
| Potential Conformation | Description | Key Structural Features | Primary Investigative Methods |
| Extended (β-strand like) | A relatively linear arrangement of the peptide backbone. | Dihedral angles fall within the β-region of the Ramachandran plot. | NMR Spectroscopy, Circular Dichroism, MD Simulations |
| Folded (Turn-like) | A compact structure where the peptide chain reverses direction. | Stabilized by an intramolecular hydrogen bond (e.g., C=O of Ala and N-H of His). | NMR Spectroscopy, DFT Calculations, MD Simulations |
| Polyproline II (PII)-like | A left-handed, extended helix with a threefold screw axis. | A common conformation for short, unfolded peptides in aqueous solution. acs.org | Circular Dichroism, Raman Spectroscopy, MD Simulations |
| Random Coil | An ensemble of rapidly interconverting, non-regular structures. | Represents the statistical average of all accessible conformations. | NMR Spectroscopy, MD Simulations |
Simulation of Intermolecular Interactions
The behavior of this compound in solution is governed by a complex network of non-covalent interactions between the dipeptide itself (solute-solute) and with the surrounding water molecules (solute-solvent). All-atom molecular dynamics (MD) simulations are the most effective tool for studying these dynamic intermolecular forces. researchgate.netnih.gov These simulations can model how the dipeptide influences the local structure of water and how, in turn, water mediates interactions between dipeptide molecules, which can lead to aggregation at higher concentrations. acs.org
The primary intermolecular interactions involving this compound are:
Hydrogen Bonding: This is the most significant interaction in an aqueous solution. Hydrogen bonds form between the peptide's polar groups—the backbone amide (N-H) and carbonyl (C=O) groups, the terminal amino (-NH3+) and carboxylate (-COO-) groups, and the imidazole ring of the histidine side chain—and the surrounding water molecules. nih.gov The imidazole ring is particularly versatile as its nitrogen atoms can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonds are also critical for stabilizing folded conformations. researchgate.net
Electrostatic Interactions: These occur between the charged groups of the zwitterionic dipeptide (the N-terminal ammonium (B1175870) and C-terminal carboxylate) and the partial charges on polar water molecules. The delocalized positive charge of the protonated histidine side chain (at physiological pH) also contributes significantly to these interactions.
Van der Waals Forces: These are weaker, short-range attractive and repulsive forces that occur between all atoms. While individually weak, their cumulative effect is substantial in determining the precise packing and association of molecules.
MD simulations have shown that for dipeptides in solution, a significant number of water molecules are organized in solvation shells around the peptide, with distinct hydrogen bonding patterns at the headgroup. nih.govresearchgate.net The flexibility of the dipeptide and its ability to form intramolecular versus intermolecular hydrogen bonds are key factors that influence its solubility and tendency to self-assemble. researchgate.net
Table 2: Key Intermolecular Interactions for this compound in Aqueous Solution
| Interaction Type | Participating Groups on this compound | Interacting Partner | Significance |
| Hydrogen Bond | Backbone N-H and C=O groups | Water, other dipeptide molecules | Defines solute-solvent interaction and stabilizes secondary structures and aggregates. nih.gov |
| Terminal -NH3+ and -COO- groups | Water | Crucial for solubility and solvation shell structure. | |
| Histidine imidazole ring (N-H, N) | Water, other dipeptide molecules | Contributes to specific orientation and potential for proton transfer. | |
| Electrostatic (Ion-Dipole) | Terminal -NH3+ and -COO- groups | Water (dipole) | Strong force that dictates the orientation of water molecules in the first solvation shell. |
| Protonated Histidine side chain | Water (dipole) | Enhances solubility and influences local pH environment. | |
| Van der Waals | All atoms (especially nonpolar parts like Ala -CH3) | Water, other dipeptide molecules | Governs molecular packing, steric compatibility, and contributes to the hydrophobic effect. |
Conformational Landscape Analysis Influenced by Stereochemistry
The defining structural feature of this compound is its D-L stereochemical composition, which imposes profound and predictable constraints on its conformational possibilities. The conformational landscape of a peptide is best visualized using a Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ and ψ. pnas.orgpnas.org
For a standard L-amino acid like L-alanine, the allowed conformational regions are primarily in the upper-left quadrant of the Ramachandran plot, corresponding to right-handed helical (α-helix) and extended (β-sheet, PII) structures. nih.govnih.gov The introduction of a D-amino acid fundamentally alters this landscape. Due to the inversion of the chiral center at the α-carbon, the sterically allowed regions for a D-amino acid are a mirror image of those for an L-amino acid. nih.gov The allowed conformations for D-alanine are therefore found predominantly in the lower-right quadrant of the plot, corresponding to left-handed helical structures. rsc.orgresearchgate.net
This stereochemical inversion has critical consequences for the this compound dipeptide:
Unique Backbone Geometry: The D-L linkage forces the peptide backbone into turns and twists that are energetically unfavorable for more common L-L or D-D peptides.
Predisposition for Turns: The combination of a D-residue followed by an L-residue is a classic motif for nucleating specific types of β-turns (e.g., type I' and II' turns). researchgate.net These turns are essential elements of protein structure that allow the polypeptide chain to reverse direction. The D-L sequence facilitates the formation of a tight, stable turn.
Computational studies on peptides containing both L- and D-amino acids confirm that the stable conformations are dictated by the combined preferences of the individual residues. rsc.org The Ramachandran plot for this compound would show allowed regions corresponding to the D-Ala preferences (positive φ) followed by the L-His preferences (negative φ), creating a unique conformational energy surface.
Table 3: Comparison of Allowed Ramachandran Regions for L-Alanine vs. D-Alanine
| Conformational Region | Typical (φ, ψ) Angles for L-Alanine | Corresponding (φ, ψ) Angles for D-Alanine | Resulting Structure Type |
| β-Sheet | (-135°, +135°) | (+135°, -135°) | Extended Strand |
| Right-handed α-Helix | (-60°, -45°) | (+60°, +45°) | Left-handed α-Helix |
| Polyproline II (PII) Helix | (-75°, +145°) | (+75°, -145°) | Right-handed PII-like Helix |
| Left-handed α-Helix | (+60°, +45°) | (-60°, -45°) | Right-handed α-Helix |
Note: The values are approximate and represent the centers of allowed regions. The key takeaway is the inversion of the signs of the φ and ψ angles. researchgate.net
Advanced Analytical Methodologies for the Study and Quantification of D Alanyl L Histidine
High-Resolution Chromatographic Separation and Detection
Chromatographic techniques are fundamental to the analysis of d-Alanyl-L-histidine, providing the necessary resolution to separate it from closely related stereoisomers and other sample components.
Chiral HPLC is an indispensable tool for assessing the stereochemical integrity of this compound. The separation of enantiomers and diastereomers is achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the stereoisomers.
Several types of CSPs have proven effective for the chiral resolution of amino acids and small peptides. nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful for resolving underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar and ionic compounds. sigmaaldrich.com For instance, the D-enantiomer of amino acids is often more strongly retained on these columns due to the inherent stereospecificity of the macrocyclic glycopeptide, which interacts with terminal D-alanyl-D-alanine (B1587853) residues in bacterial cell peptides. sigmaaldrich.com
Crown ether-based CSPs are also highly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com These stationary phases can be synthesized in both (+) and (-) conformations, which allows for the inversion of the elution order of the D- and L-isomers, providing flexibility in analytical method development. chromatographyonline.com Additionally, cinchona alkaloid-derived zwitterionic CSPs have been developed for the direct stereo-selective resolution of amino acids and small peptides using LC-MS compatible mobile phase conditions. chiraltech.com
The choice of mobile phase is critical for achieving optimal separation. A common approach for macrocyclic glycopeptide CSPs involves a polar organic or aqueous-organic mobile phase, such as a mixture of methanol, water, and a small amount of an acid like formic acid. sigmaaldrich.com The concentration of the organic modifier can significantly influence retention and enantioselectivity, often exhibiting a U-shaped retention profile as the organic content is varied. sigmaaldrich.com
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Application |
|---|---|---|---|
| Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Stereospecific interactions with the macrocyclic glycopeptide structure. | Methanol/Water/Formic Acid | Resolution of underivatized amino acid and dipeptide enantiomers. |
| Crown Ether-based (e.g., ChiroSil SCA(-)) | Inclusion complex formation with the primary amine of the analyte. | Methanol/Water/Perchloric Acid | Separation of D- and L-amino acid enantiomers. |
| Cinchona Alkaloid-derived Zwitterionic | Ion-pairing and stereospecific interactions. | Methanol/Water with Formic Acid and Diethylamine | Direct resolution of amino acids and small peptides. |
For the highly sensitive and selective quantification of this compound in complex biological samples, UHPLC-MS is the method of choice. UHPLC utilizes columns packed with sub-2 µm particles, which provides higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. chromatographytoday.com
When coupled to a mass spectrometer, typically a triple quadrupole (QqQ) instrument, UHPLC-MS/MS allows for quantification in the multiple reaction monitoring (MRM) mode. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise, enabling very low limits of quantification, often in the picogram to femtogram per milliliter range. nih.gov
A validated LC-MS/MS method for the analysis of amino acids can achieve quantification limits as low as 12.5 to 62 ng/mL. nih.gov The development of such a method for this compound would involve optimization of chromatographic conditions to ensure separation from matrix components and isomers, as well as tuning of MS parameters to maximize signal intensity. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it corrects for matrix effects and variations in instrument response.
Gas chromatography-mass spectrometry is another powerful technique for the analysis of this compound, although it requires a derivatization step to increase the volatility and thermal stability of the dipeptide. sigmaaldrich.com The polar nature of the amino and carboxylic acid functional groups makes underivatized peptides unsuitable for GC analysis. thermofisher.com
Derivatization involves chemically modifying the analyte to make it more amenable to GC separation. researchgate.net Common derivatization approaches for amino acids and peptides include silylation and acylation. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with active hydrogens on hydroxyl, amino, and carboxyl groups to form more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comthermofisher.comnih.gov Acylation, often using reagents like pentafluoropropionic anhydride, can also be employed. mdpi-res.com
The choice of derivatization reagent is critical, as it can affect the stability of the derivative and the fragmentation pattern in the mass spectrometer. nih.gov For example, MTBSTFA derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com Following derivatization, the sample is injected into the GC-MS system, where the derivatives are separated on a capillary column and detected by the mass spectrometer, which provides both quantitative information and structural confirmation based on the mass spectrum.
Capillary Electrophoresis Techniques for Chiral Resolution
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the chiral separation of peptides like this compound. researchgate.net CE methods are characterized by their high resolving power, short analysis times, and low consumption of sample and reagents. nih.gov
Chiral resolution in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobilities, resulting in separation. researchgate.net A wide variety of chiral selectors have been used for the separation of amino acids and peptides, including cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral surfactants. nih.govnih.gov
For the analysis of histidine and related compounds, cyclodextrins have been shown to be effective chiral selectors. nih.gov Ligand-exchange capillary electrophoresis, using a complex of a chiral ligand and a metal ion (e.g., N-(2-hydroxy-octyl)-L-4-hydroxyproline/Cu(II)), has also been successfully applied to the chiral separation of underivatized amino acids, including histidine. nih.gov Macrocyclic antibiotics, such as vancomycin and teicoplanin, can also be used as chiral selectors in the BGE for the resolution of amino acid enantiomers. mdpi.com
Advanced Spectrophotometric and Fluorimetric Assays for Biochemical Investigations
Spectrophotometric and fluorimetric assays provide rapid and sensitive methods for the quantification of this compound in biochemical studies, often by targeting the histidine residue.
A colorimetric method for the determination of histidine involves its reaction with diazotized sulfanilic acid to form a yellow-colored product with an absorbance maximum at 405 nm. researchgate.net This method has been shown to be linear over a specific concentration range and can be applied to pharmaceutical formulations. researchgate.net Another approach is based on the ability of L-histidine to chelate with copper ions, which can inhibit the copper-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), leading to a color change that can be measured spectrophotometrically. nih.gov
Fluorimetric methods generally offer higher sensitivity than spectrophotometric assays. One such method for histidine involves its reaction with o-phthalaldehyde (OPA) in a mildly basic medium to produce a highly fluorescent derivative, with excitation and emission wavelengths of 360 nm and 440 nm, respectively. nih.gov This assay has a low limit of detection (31 nmol·L⁻¹) and has been successfully applied to the analysis of urine samples. nih.gov A fluorogenic assay for L-histidine has also been developed based on its selective enzymatic decarboxylation to histamine, which is then further metabolized to yield an oxidized intermediate that reacts with a fluorogenic probe, producing a stable fluorophore measured at an excitation of 538 nm and an emission of 587 nm.
| Assay Type | Principle | Detection Wavelength (nm) | Key Features |
|---|---|---|---|
| Spectrophotometric | Reaction with diazotized sulfanilic acid to form a colored product. | 405 | Simple, rapid, and suitable for pharmaceutical formulations. |
| Fluorimetric | Derivatization with o-phthalaldehyde (OPA) to form a fluorescent product. | Ex: 360 / Em: 440 | High sensitivity, low limit of detection. |
| Fluorimetric (Enzymatic) | Enzymatic conversion to histamine followed by reaction with a fluorogenic probe. | Ex: 538 / Em: 587 | High specificity and sensitivity. |
Protein-Peptide Interaction Analysis (e.g., Pull-down assays)
To investigate the interaction of this compound with specific proteins, pull-down assays are a valuable in vitro technique. springernature.com This method is used to detect and confirm physical interactions between a "bait" molecule (in this case, a modified form of this compound) and its "prey" protein partners from a complex mixture such as a cell lysate. nih.gov
In a typical pull-down assay, the this compound peptide would first be immobilized on a solid support, such as agarose or magnetic beads. This can be achieved by synthesizing the peptide with a tag, such as biotin, which has a high affinity for streptavidin-coated beads. The immobilized peptide is then incubated with a protein source. If a protein in the lysate interacts with this compound, it will bind to the peptide on the beads.
After an incubation period, the beads are washed to remove non-specifically bound proteins. The interacting protein(s) are then eluted from the beads. sandiego.edu The eluted proteins can be identified using various techniques, such as SDS-PAGE followed by Coomassie staining or Western blotting if a specific interacting partner is suspected. sandiego.edu For the identification of unknown interacting proteins, the eluted sample can be analyzed by mass spectrometry. This technique provides a powerful means to identify the cellular targets of this compound and to elucidate its mechanism of action.
Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biochemical reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the dipeptide structure. This allows researchers to track the molecule's absorption, distribution, metabolism, and excretion (ADME) in a biological system, as well as to probe the specific roles of its constituent amino acids in various physiological processes. The use of stable isotopes is advantageous as they are non-radioactive and can be detected with high sensitivity and specificity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comcreative-proteomics.com
The synthesis of isotopically labeled this compound involves the use of precursor molecules enriched with the desired stable isotopes. These labeled precursors, typically the amino acids d-alanine (B559566) and l-histidine, can be produced through chemical synthesis or biosynthetic methods. Once the labeled amino acids are obtained, they can be coupled to form the dipeptide through established peptide synthesis protocols.
Strategic Incorporation of Stable Isotopes
The choice of which isotope to use and where to place it within the this compound molecule depends on the specific research question.
Deuterium (²H) Labeling: Replacing hydrogen atoms with deuterium is a common strategy. Due to the mass difference between hydrogen and deuterium, ²H-labeled compounds can be easily distinguished from their unlabeled counterparts by mass spectrometry. Deuterium labeling is often used in pharmacokinetic studies to differentiate an administered compound from its endogenous forms.
Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope of carbon that can be incorporated into the carbon skeleton of this compound. This is particularly useful for tracing the metabolic pathways of the dipeptide. For instance, by tracking the distribution of ¹³C in various metabolites, researchers can identify the breakdown products of this compound and understand how its carbon atoms are utilized by the cell.
Nitrogen-15 (¹⁵N) Labeling: The nitrogen atoms in the amino groups and the imidazole (B134444) ring of histidine can be replaced with ¹⁵N. This is valuable for studying the nitrogen metabolism associated with the dipeptide and for NMR-based structural and dynamic studies.
The following interactive table summarizes potential isotopic labeling patterns for this compound and their primary applications in metabolic and mechanistic studies.
| Labeled Precursor | Isotope | Position of Label | Primary Application | Analytical Technique |
| d-Alanine | ²H | Methyl group (Cβ) | Pharmacokinetic studies, tracing the alanine (B10760859) moiety. | Mass Spectrometry |
| d-Alanine | ¹³C | Full carbon skeleton | Metabolic fate of the alanine portion of the dipeptide. | Mass Spectrometry, NMR Spectroscopy |
| l-Histidine | ¹³C | Imidazole ring | Tracing the fate of the histidine ring structure. | Mass Spectrometry, NMR Spectroscopy |
| l-Histidine | ¹⁵N | Imidazole ring and/or α-amino group | Studying nitrogen metabolism, protein binding, and enzyme kinetics. | Mass Spectrometry, NMR Spectroscopy |
| d-Alanine & l-Histidine | ¹³C, ¹⁵N | Uniformly labeled | Comprehensive metabolic tracing of the entire dipeptide. | Mass Spectrometry, NMR Spectroscopy |
Metabolic Tracing with Labeled this compound
Once synthesized, isotopically labeled this compound can be introduced into a biological system, such as cell cultures or animal models. At various time points, biological samples (e.g., plasma, tissues, urine) are collected and analyzed to detect the labeled compound and its metabolites.
Mass spectrometry is a key analytical tool for these studies. creative-proteomics.com By measuring the mass-to-charge ratio of molecules in a sample, MS can distinguish between the labeled and unlabeled forms of this compound and its metabolic products. This allows for the quantification of the compound's concentration and the identification of its metabolic derivatives over time.
For example, if ¹³C-labeled this compound is administered, the appearance of ¹³C in other molecules, such as intermediates of the citric acid cycle, would indicate that the dipeptide is being broken down and its carbon atoms are entering central metabolic pathways.
Elucidating Reaction Mechanisms
Isotopic labeling is also instrumental in understanding the enzymatic and chemical reactions involving this compound. For instance, by using specifically labeled substrates, it is possible to determine which bonds are broken and formed during a reaction. This information is crucial for identifying the mechanism of action of enzymes that metabolize this dipeptide.
NMR spectroscopy is particularly powerful for mechanistic studies. americanpeptidesociety.org The chemical environment of an atomic nucleus influences its resonance frequency in an NMR spectrum. The presence of an isotope like ¹³C or ¹⁵N can provide detailed information about the structure and dynamics of the molecule and its interactions with other molecules, such as enzymes.
The table below provides hypothetical research findings from studies using isotopically labeled this compound to illustrate the utility of this approach.
| Research Finding | Isotopic Labeling Strategy | Implication |
| Rapid appearance of labeled β-alanine in plasma after administration of [¹⁵N]-d-Alanyl-l-histidine. | ¹⁵N labeling on the d-alanine amino group. | Suggests hydrolysis of the peptide bond as a primary metabolic pathway. |
| Detection of ¹³C-labeled glutamate in liver tissue following administration of [¹³C-histidine]-d-Alanyl-l-histidine. | Uniform ¹³C labeling of the histidine residue. | Indicates that the histidine component is catabolized through known histidine degradation pathways after cleavage from the dipeptide. |
| No significant incorporation of deuterium into brain tissue after administration of [²H-alanine]-d-Alanyl-l-histidine. | Deuterium labeling on the methyl group of d-alanine. | Suggests limited transport of the intact dipeptide across the blood-brain barrier under the studied conditions. |
Q & A
Basic: What are the recommended methods for synthesizing d-Alanyl-l-histidine, and how can purity be optimized?
This compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include coupling d-alanine and l-histidine residues, deprotection with piperidine, and cleavage from the resin using TFA. To optimize purity:
- Use HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) to monitor coupling efficiency .
- Perform iterative washes with DMF and DCM to remove excess reagents .
- Characterize the final product via mass spectrometry (ESI-MS) and ¹H/¹³C NMR to confirm molecular identity .
Basic: How should researchers assess the stability of this compound under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–10) at 25°C and analyze aliquots via UV-Vis spectroscopy (monitor absorbance at 210 nm for peptide bond integrity) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles. Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation .
Advanced: What experimental strategies resolve contradictions in reported complexation constants of this compound with vanadium ions?
Discrepancies in log β values (e.g., from potentiometry vs. ⁵¹V NMR) arise from differences in ionic strength, temperature, or ligand protonation states. To address this:
- Standardize conditions (e.g., 0.150 M Na(Cl) at 25°C) and use combined potentiometric-NMR methods .
- Apply computational tools like LAKE to model speciation equilibria and validate constants against multiple datasets .
- Compare binding modes via ¹H/¹³C NMR titration to identify protonation-dependent coordination geometries .
Advanced: How can researchers design experiments to study the catalytic role of this compound in metal-dependent enzymatic reactions?
- Kinetic assays : Measure reaction rates (e.g., hydrolysis) in the presence of Zn²⁺/Ni²⁺ and varying peptide concentrations. Use stopped-flow spectroscopy for real-time monitoring .
- Structural analysis : Employ X-ray crystallography or EXAFS to determine metal-ligand coordination geometry .
- Competitive inhibition studies : Introduce chelators (EDTA) or alternate ligands (imidazole) to confirm metal-dependent activity .
Methodological: What analytical techniques are critical for distinguishing this compound from its stereoisomers or degradation products?
- Chiral HPLC : Use a Chirobiotic T column with methanol/ammonium acetate mobile phase to resolve d/l-alanine and histidine stereoisomers .
- Tandem MS/MS : Fragment ions (e.g., m/z 213 → 156 for histidine) confirm sequence specificity .
- Circular dichroism (CD) : Compare spectra with reference standards to detect conformational changes .
Methodological: How should researchers address batch-to-batch variability in this compound samples during experimental replication?
- Quality control protocols : Require vendors to provide CoA (Certificate of Analysis) with HPLC purity ≥95% and endotoxin levels <10 EU/mg .
- In-house validation : Re-characterize batches via NMR (¹H, ¹³C) and elemental analysis (C, H, N content) .
- Statistical normalization : Include internal controls (e.g., a reference peptide) in assays to adjust for variability .
Advanced: What methodologies are recommended for studying the interaction of this compound with peroxovanadates in aqueous systems?
- Multinuclear NMR : Use ⁵¹V and ¹H NMR to track peroxovanadate species (e.g., VX₂Ah²⁻, VX₂Ah⁻) and their pH-dependent equilibria .
- Potentiometric titration : Measure protonation constants of the peptide under controlled peroxide concentrations .
- DFT calculations : Model binding energies and propose structures for transient intermediates .
Methodological: How can researchers ensure reproducibility in peptide-metal complex studies involving this compound?
- Standardize buffers : Use degassed, ultrapure water and avoid phosphate buffers (risk of precipitation with metal ions) .
- Detailed metadata : Report ionic strength, temperature, and peptide:metal ratios in all publications .
- Open data sharing : Deposit raw NMR/pH data in repositories (e.g., Zenodo) for independent validation .
Advanced: What are the best practices for analyzing contradictory data on the antioxidant properties of this compound?
- Multi-assay validation : Compare results from DPPH radical scavenging, FRAP, and ORAC assays to account for mechanism-specific variability .
- Control for metal contamination : Use ICP-MS to quantify trace metals (e.g., Fe³⁺) that may confound antioxidant readings .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity, assay pH) .
Methodological: How can computational tools enhance the study of this compound’s conformational dynamics?
- Molecular dynamics (MD) simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to predict stable conformers .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., histidine kinases) .
- QM/MM hybrid methods : Calculate electronic properties of metal-binding sites for catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
